N-[(furan-2-yl)methyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-6-nitro-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O6/c18-14(16-8-11-2-1-5-22-11)12-7-9-6-10(17(20)21)3-4-13(9)23-15(12)19/h1-7H,8H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRVTGQBHDFMRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps. One common method includes the initial formation of the chromene core, followed by the introduction of the nitro group and the furan moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The furan ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The furan and chromene moieties can also interact with different enzymes and receptors, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Substituents on the Chromene Core
Substituents on the Carboxamide Moiety
- Target Compound: Furan-2-ylmethyl group.
- N-(3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide (C48, ) :
Physicochemical Properties
- Solubility :
- LogP :
- Stability :
- Nitro groups generally enhance thermal and oxidative stability compared to halogenated analogs.
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely follows routes analogous to and , involving condensation of chromene-3-carboxylic acid derivatives with furan-2-ylmethylamine .
Biological Activity
N-[(furan-2-yl)methyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The compound belongs to the chromene family, characterized by a bicyclic structure that includes a furan moiety and a nitro group. The presence of the carboxamide group enhances its chemical reactivity, making it a versatile candidate for various biological applications.
Key Structural Features:
- Furan moiety : Contributes to the compound's reactivity and biological interactions.
- Nitro group : Implicated in various pharmacological activities.
- Carboxamide group : Enhances solubility and bioavailability.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Antimicrobial Activity
Studies have demonstrated that this compound possesses significant antimicrobial properties against various pathogens. For instance, it has shown promising activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Activity | MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | Moderate activity | 100 |
| Escherichia coli | Moderate activity | 100 |
| Candida albicans | Excellent activity | 125 |
| Aspergillus niger | Moderate activity | 125 |
These findings suggest that the compound could be developed as an antimicrobial agent, particularly against resistant strains of bacteria and fungi .
Anticancer Activity
Molecular docking studies have been employed to predict the interactions of this compound with various cancer-related targets. The compound has shown potential in inhibiting cancer cell proliferation in vitro, particularly in leukemia cell lines.
In one study, derivatives of similar chromene compounds were evaluated for their ability to induce differentiation in human promyelocytic leukemia cells (HL-60). The results indicated that specific structural modifications could enhance their efficacy in promoting differentiation .
The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses have emerged:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in microbial cells or cancer cells, leading to apoptosis.
- Receptor Interaction : Potential interactions with specific cellular receptors could modulate signaling pathways associated with inflammation and tumor growth.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the core structure significantly influence the biological activity of chromene derivatives. For instance, the introduction of different substituents on the furan ring or alterations to the nitro group can enhance or reduce antimicrobial potency.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Nitrochromenone | Nitro group at position 6 | Moderate antibacterial |
| 7-Hydroxycoumarin | Hydroxy group at position 7 | Strong fluorescence; anticancer |
| Coumarin | Basic structure without additional substituents | Lower bioactivity |
| N-(4-Methylbenzyl)-6-nitrochromenone | Methylbenzyl substitution | Enhanced antibacterial properties |
This compound stands out due to its combination of functionalities that may confer unique biological activities not observed in other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
